molecular formula C18H18OS B13089320 2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13089320
M. Wt: 282.4 g/mol
InChI Key: WGOCTUIYPRKNDO-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,4-dimethylacetophenone with thiobenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3,4-Dimethylacetophenone+ThiobenzaldehydeBase, HeatThis compound\text{3,4-Dimethylacetophenone} + \text{Thiobenzaldehyde} \xrightarrow{\text{Base, Heat}} \text{this compound} 3,4-Dimethylacetophenone+ThiobenzaldehydeBase, Heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiobenzaldehyde derivatives.

Scientific Research Applications

2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
  • 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate
  • N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide

Uniqueness

2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a thiobenzaldehyde group with a 3,4-dimethylphenyl substituent sets it apart from other similar compounds, making it a valuable molecule for targeted research applications.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-7-8-16(11-14(13)2)18(19)10-9-15-5-3-4-6-17(15)12-20/h3-8,11-12H,9-10H2,1-2H3

InChI Key

WGOCTUIYPRKNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2C=S)C

Origin of Product

United States

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